molecular formula C37H42F2N8O3 B1680909 SCH 51048 CAS No. 161532-65-6

SCH 51048

Katalognummer: B1680909
CAS-Nummer: 161532-65-6
Molekulargewicht: 684.8 g/mol
InChI-Schlüssel: OPFHZSVWSCMEPV-AYAMJOBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one (IUPAC name) is the antifungal drug posaconazole, a second-generation triazole agent. Its structure features a tetrahydrofuran core substituted with 2,4-difluorophenyl and 1,2,4-triazole groups, linked via a piperazine-phenyl backbone to a pentan-3-yl-substituted triazolone moiety . Posaconazole inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis. It is approved for treating invasive aspergillosis, candidiasis, and mucormycosis, with additional applications in Chagas disease . Its extended spectrum includes activity against Zygomycetes (e.g., Mucor, Rhizopus), a unique advantage over earlier triazoles . Formulation innovations, such as amorphous solid dispersions, enhance its solubility and bioavailability .

Eigenschaften

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O3/c1-3-29(4-2)47-36(48)46(26-42-47)32-8-6-30(7-9-32)43-15-17-44(18-16-43)31-10-12-33(13-11-31)49-21-27-20-37(50-22-27,23-45-25-40-24-41-45)34-14-5-28(38)19-35(34)39/h5-14,19,24-27,29H,3-4,15-18,20-23H2,1-2H3/t27-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFHZSVWSCMEPV-AYAMJOBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42F2N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936543
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161532-65-6
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-(1-ethylpropyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161532-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SCH 51048
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161532656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESHYDROXY POSACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVW2AK6BVY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Wissenschaftliche Forschungsanwendungen

Based on the search results, a detailed article focusing solely on the applications of the compound "4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one" is challenging due to the limited information available. However, we can compile the information available to provide a comprehensive overview.

Names and Identifiers

  • IUPAC Name: 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one .
  • Synonyms: This compound is also known as Sch-51048, SCH 51048, and SCH51048 .
  • Other names: Several other names and identifiers are associated with this compound, including 161532-65-6, ZVW2AK6BVY, DESHYDROXY POSACONAZOLE, CHEMBL440781, SCHEMBL7891903, DTXSID10936543, GLXC-26357, AKOS040749463, PD161784, and H27176 .

Computed Descriptors

  • Molecular Formula: C37H42F2N8O3 .
  • Molecular Weight: 684.8 g/mol .
  • InChI: InChI=1S/C37H42F2N8O3/c1-3-29(4-2)47-36(48)46(26-42-47)32-8-6-30(7-9-32)43-15-17-44(18-16-43)31-10-12-33(13-11-31)49-21-27-20-37(50-22-27,23-45-25-40-24-41-45)34-14-5-28(38)19-35(34)39/h5-14,19,24-27,29H,3-4,15-18,20-23H2,1-2H3/t27-,37+/m1/s1 .
  • InChIKey: OPFHZSVWSCMEPV-AYAMJOBCSA-N .
  • SMILES: CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CC@(CN6C=NC=N6)C7=C(C=C(C=C7)F)F .

Related Compounds

  • Posaconazole: A related compound is Posaconazole, which has the molecular formula C37H42F2N8O4 and a molecular weight of 700.79 g/mol . Posaconazole is known for its antifungal properties .
  • Other related compounds:
    • 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-(benzyloxy)pentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one with molecular formula C44H48F2N8O4 and molecular weight 790.90 .
    • 4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)Methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)Methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2R,3R)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one with molecular formula C37H42F2N8O4 and molecular weight of 700.8 g/mol .

Potential Applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Antifungal Triazoles

Posaconazole vs. PC945

PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide ) shares posaconazole’s triazole and difluorophenyl motifs but incorporates a benzamide group and methylphenyl substitution. Designed for inhaled delivery, PC945 achieves high lung concentrations with minimal systemic exposure, optimizing efficacy in respiratory fungal infections (e.g., Aspergillus fumigatus) while reducing toxicity .

Parameter Posaconazole PC945
Administration Route Oral/IV Inhaled
Key Structural Diff. Pentan-3-yl-triazolone side chain Benzamide and 3-methylphenyl substituents
Spectrum Broad (including Zygomycetes) Focused on respiratory pathogens (e.g., Aspergillus)
Systemic Exposure Moderate (enhanced via amorphous formulations) Minimal (localized lung action)

Posaconazole vs. Itraconazole

Itraconazole ((2R,4S)-rel-1-(butan-2-yl)-4-{4-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-4,5-dihydro-1H-1,2,4-triazol-5-one ) differs in its dioxolane ring (vs. posaconazole’s tetrahydrofuran) and dichlorophenyl substituent. While both target ergosterol biosynthesis, posaconazole exhibits superior activity against Zygomycetes and Candida glabrata due to enhanced binding affinity .

Parameter Posaconazole Itraconazole
Structural Diff. Tetrahydrofuran core; 2,4-difluorophenyl Dioxolane core; 2,4-dichlorophenyl
Spectrum Broad (including Zygomycetes) Narrower (limited efficacy against Zygomycetes)
Bioavailability Improved via amorphous solid dispersions Variable (requires acidic pH for absorption)

Comparison with Isostructural Halogenated Derivatives

Compounds 4 and 5 () are isostructural analogs of posaconazole-like scaffolds with chloro (4) and bromo (5) substituents. These derivatives were synthesized to study halogen effects on molecular conformation and antimicrobial activity.

Parameter Compound 4 (Cl) Compound 5 (Br)
Structure 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Activity Moderate antimicrobial activity Similar to Compound 4 (halogen size impacts crystal packing)
Research Focus Synthesis and crystallography Limited biological testing

Comparison with Posaconazole Derivatives and Metabolites

Posaconazole derivatives include non-hydroxylated and benzylated variants (). These compounds were studied for stability and impurity profiles during drug development. For example:

  • Non-hydroxylated posaconazole: Lacks the (2S,3S)-2-hydroxypentan-3-yl group, reducing solubility and antifungal potency.
  • Benzylated posaconazole : Incorporates a benzyloxy group, altering pharmacokinetics but retaining target binding .
Parameter Posaconazole Non-Hydroxylated Derivative
Solubility Enhanced via hydroxyl group Poor (crystalline form dominates)
Antifungal Activity High Reduced (loss of hydroxyl disrupts target interaction)

Key Research Findings and Clinical Implications

  • Posaconazole’s Broad Spectrum : Unique efficacy against Zygomycetes due to structural optimization of the tetrahydrofuran and triazole groups .
  • PC945’s Targeted Delivery : Inhaled formulation minimizes drug-drug interactions, a limitation of systemic triazoles .

Biologische Aktivität

The compound 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one is a complex synthetic molecule that incorporates a 1,2,4-triazole moiety, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its antifungal properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound features multiple pharmacologically relevant groups:

  • Triazole Ring : A five-membered heterocyclic ring that is crucial for its biological activity.
  • Piperazine Linker : Enhances the solubility and bioavailability of the compound.
  • Difluorophenyl Substituent : Potentially increases the lipophilicity and alters the pharmacokinetic profile.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC44H48F2N8O4
Molecular Weight790.90 g/mol
CAS Number170985-86-1

Antifungal Activity

The 1,2,4-triazole core is recognized for its antifungal properties, particularly against pathogens such as Candida and Aspergillus. The mechanism of action typically involves inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. This action leads to disruption of fungal cell membrane integrity and ultimately cell death.

Case Studies

  • Fungicidal Efficacy : In a study evaluating various triazole derivatives, it was found that compounds with similar structural features to our target compound exhibited significant antifungal activity against clinical isolates of Candida species. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.06–2 μg/mL for the most active derivatives .
  • Resistance Mechanisms : Research indicates that while triazoles are effective, resistance can develop through mutations in CYP51 or overexpression of efflux pumps. This highlights the need for novel derivatives that can circumvent these resistance mechanisms .

Other Biological Activities

Beyond antifungal properties, compounds featuring the triazole moiety have been studied for various therapeutic effects:

  • Antiviral Activity : Some studies suggest potential efficacy against viral infections through similar mechanisms targeting viral replication processes.
  • Anticancer Properties : Preliminary research indicates that triazole derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical in optimizing the biological activity of triazole derivatives. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl rings can enhance antifungal potency by increasing electron density at the nitrogen atoms in the triazole ring.
  • Linker Variations : Modifying the piperazine linker can significantly influence both solubility and biological activity.

Q & A

Q. What synthetic strategies are recommended to achieve high stereochemical purity in the synthesis of this compound?

The synthesis involves multi-step protocols, including:

  • Stereoselective formation of the oxolane ring via chiral catalysts or enantiomerically pure starting materials to control the (3R,5R) configuration .
  • Coupling reactions between piperazine and triazole intermediates under controlled pH and temperature to minimize racemization .
  • Purification using chiral HPLC or recrystallization to isolate the desired stereoisomer .

Q. How can researchers confirm the molecular conformation and stereochemistry of this compound?

  • X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the oxolane and triazole moieties .
  • Comparative analysis with reference standards (e.g., pharmacopeial impurities) via NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to validate structural assignments .

Q. What analytical techniques are suitable for initial purity assessment?

  • HPLC-UV/Vis with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate major components .
  • Mass spectrometry (LC-MS) for molecular weight verification and detection of low-abundance impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Employ 2D NMR techniques (e.g., COSY, NOESY) to distinguish overlapping signals from stereoisomers or conformational isomers .
  • Computational modeling (e.g., density functional theory) to predict NMR chemical shifts and compare with experimental data .
  • Dynamic light scattering (DLS) to assess aggregation states that may skew spectral interpretations .

Q. What methodologies are effective for profiling and quantifying synthetic impurities?

  • High-resolution LC-MS/MS with ion mobility separation to differentiate isobaric impurities (e.g., regioisomers of triazole derivatives) .
  • Synthesis of impurity markers (e.g., via controlled degradation or parallel synthesis) as reference standards for quantification .

Q. How do structural modifications to the piperazine or triazole moieties influence physicochemical properties?

  • Structure-activity relationship (SAR) studies :
  • Replacing the pentan-3-yl group on the triazole with bulkier substituents (e.g., cyclopropyl) may alter lipophilicity and solubility .
  • Substituting the piperazine phenyl group with electron-withdrawing groups (e.g., nitro) can modulate hydrogen-bonding capacity and crystallinity .
    • Computational tools (e.g., molecular dynamics simulations) to predict bioavailability and partition coefficients .

Q. What experimental designs are recommended for stability studies under varying conditions?

  • Forced degradation studies :
  • Acidic/alkaline hydrolysis (e.g., 0.1M HCl/NaOH at 40°C) to identify labile bonds (e.g., ester or ether linkages) .
  • Photolytic stress testing using UV-Vis irradiation to assess oxidative degradation pathways .
    • Long-term stability under ICH-recommended storage conditions (e.g., 25°C/60% RH) with periodic HPLC monitoring .

Methodological Notes

  • Key references :

    • Synthetic protocols for triazole-piperazine hybrids .
    • Impurity profiling using pharmacopeial standards .
    • X-ray crystallography for stereochemical validation .
    • Stability testing guidelines .
  • Data gaps : Biological activity data for this specific compound is not available in the provided evidence; SAR inferences are based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SCH 51048
Reactant of Route 2
Reactant of Route 2
SCH 51048

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.